molecular formula C12H19NO B13318240 3-{[(2-Methylbutan-2-YL)amino]methyl}phenol

3-{[(2-Methylbutan-2-YL)amino]methyl}phenol

Cat. No.: B13318240
M. Wt: 193.28 g/mol
InChI Key: MCWDRNVUWUCYLQ-UHFFFAOYSA-N
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Description

3-{[(2-Methylbutan-2-YL)amino]methyl}phenol is an organic compound with the molecular formula C12H19NO. It is a phenolic compound with a substituted amino group, making it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-Methylbutan-2-YL)amino]methyl}phenol typically involves the reaction of 3-hydroxybenzaldehyde with 2-methylbutan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction process .

Industrial Production Methods

similar compounds are often produced using large-scale organic synthesis techniques involving continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-{[(2-Methylbutan-2-YL)amino]methyl}phenol has various applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(2-Methylbutan-2-YL)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites of enzymes, while the amino group can interact with receptor sites, modulating their activity. These interactions can lead to various biological effects, including enzyme inhibition and receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(2-Methylbutan-2-YL)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a phenolic and an amino group allows for diverse chemical reactions and interactions with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

3-[(2-methylbutan-2-ylamino)methyl]phenol

InChI

InChI=1S/C12H19NO/c1-4-12(2,3)13-9-10-6-5-7-11(14)8-10/h5-8,13-14H,4,9H2,1-3H3

InChI Key

MCWDRNVUWUCYLQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NCC1=CC(=CC=C1)O

Origin of Product

United States

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